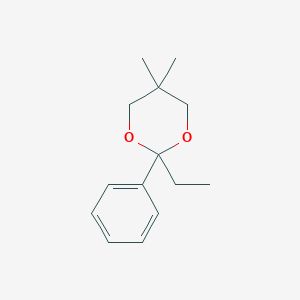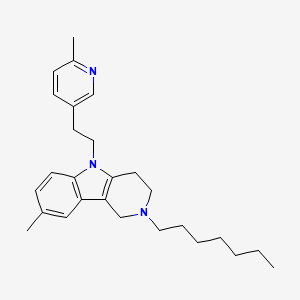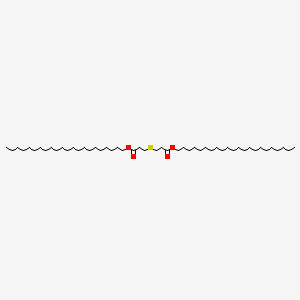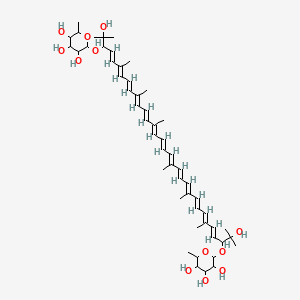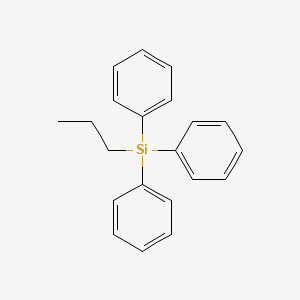
Triphenyl(propyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(propyl)silane is an organosilicon compound with the molecular formula C21H22Si. It consists of a silicon atom bonded to a propyl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of propene with triphenylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propene.
Another method involves the reaction of triphenylchlorosilane with propylmagnesium bromide (Grignard reagent). This reaction occurs in an anhydrous solvent, such as diethyl ether, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ platinum-based catalysts, such as Karstedt’s catalyst, to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(propyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Reduction: this compound can be used in the presence of a catalyst, such as palladium on carbon, to reduce various organic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: The major products depend on the substrate being reduced but often include reduced organic compounds.
Substitution: Substituted this compound derivatives with various functional groups.
Applications De Recherche Scientifique
Triphenyl(propyl)silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological studies.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which triphenyl(propyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across carbon-carbon double bonds, facilitated by a catalyst. The silicon atom can also form stable bonds with oxygen, nitrogen, and other elements, enabling its use in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar in structure but lacks the propyl group. It is commonly used as a reducing agent.
Triphenylchlorosilane: Contains a chlorine atom instead of a propyl group. It is used as a precursor in the synthesis of other organosilicon compounds.
Triphenylmethane: Lacks the silicon atom and is used as a dye precursor and in organic synthesis.
Uniqueness
Triphenyl(propyl)silane’s uniqueness lies in its combination of the propyl group and three phenyl groups bonded to silicon. This structure imparts specific reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
18737-73-0 |
|---|---|
Formule moléculaire |
C21H22Si |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
triphenyl(propyl)silane |
InChI |
InChI=1S/C21H22Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clé InChI |
KKNJTFBOSGRHRG-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




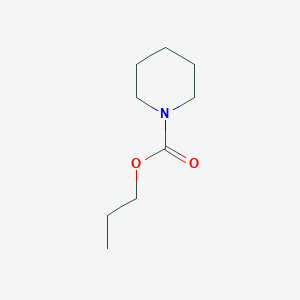
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)

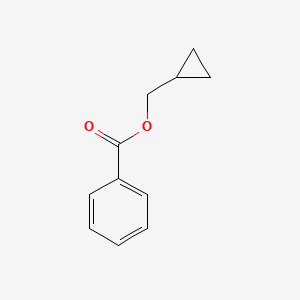

![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
